
3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group at the third position and a carboxyethyl group at the first position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide typically involves the reaction of nicotinamide with bromoacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and purification systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of pyridinium oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various pyridinium-based compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a model compound for studying nicotinamide adenine dinucleotide (NAD+) analogs.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of ionic liquids and liquid crystals for advanced material applications.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include redox reactions and interactions with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
- 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium
Comparison:
- Structural Differences: While 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide has a carboxyethyl group, similar compounds may have different substituents such as carboxybenzyl or nitrobenzyl groups.
- Unique Features: The presence of the carboxyethyl group in this compound imparts unique chemical properties, making it suitable for specific applications in enzyme inhibition and material science.
Properties
CAS No. |
109822-09-5 |
|---|---|
Molecular Formula |
C9H11BrN2O3 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-(3-carbamoylpyridin-1-ium-1-yl)propanoic acid;bromide |
InChI |
InChI=1S/C9H10N2O3.BrH/c10-9(14)7-2-1-4-11(6-7)5-3-8(12)13;/h1-2,4,6H,3,5H2,(H2-,10,12,13,14);1H |
InChI Key |
VFOLBDYRRVXNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCC(=O)O)C(=O)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
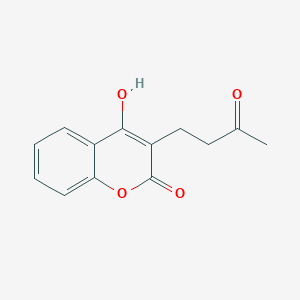

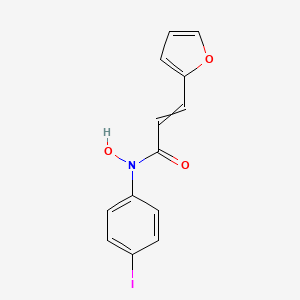


![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
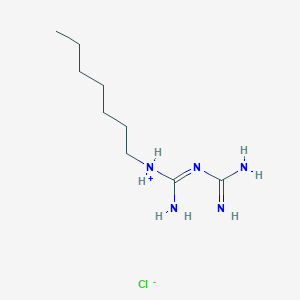
![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)
![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)
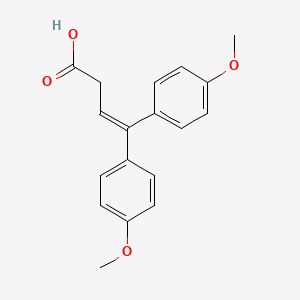
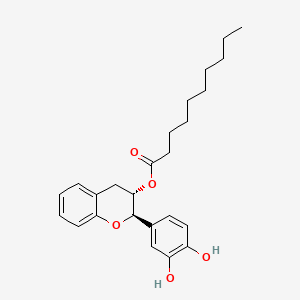
![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)
